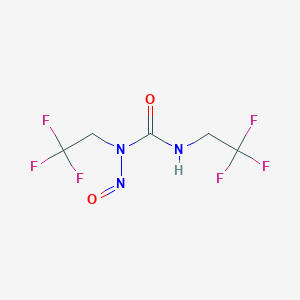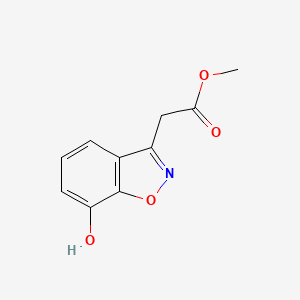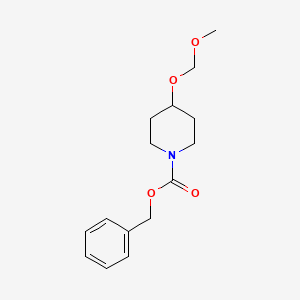
Phenylmethyl 4-(methoxymethoxy)-1-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylmethyl 4-(methoxymethoxy)-1-piperidinecarboxylate is a chemical compound with a complex structure that includes a piperidine ring, a phenylmethyl group, and a methoxymethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylmethyl 4-(methoxymethoxy)-1-piperidinecarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a piperidine derivative with a phenylmethyl halide in the presence of a base to form the phenylmethyl-substituted piperidine. This intermediate is then reacted with methoxymethyl chloride under basic conditions to introduce the methoxymethoxy group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes that can be carried out in large reactors.
Chemical Reactions Analysis
Types of Reactions
Phenylmethyl 4-(methoxymethoxy)-1-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Phenylmethyl 4-(methoxymethoxy)-1-piperidinecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenylmethyl 4-(methoxymethoxy)-1-piperidinecarboxylate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Phenylmethyl 4-(methoxymethoxy)-1-piperidinecarboxylate can be compared with other similar compounds, such as:
Phenylmethyl 4-(methoxy)-1-piperidinecarboxylate: Lacks the methoxymethoxy group, which may result in different chemical and biological properties.
Phenylmethyl 4-(ethoxymethoxy)-1-piperidinecarboxylate: Contains an ethoxymethoxy group instead of a methoxymethoxy group, potentially altering its reactivity and interactions.
Properties
CAS No. |
169750-61-2 |
|---|---|
Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
benzyl 4-(methoxymethoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO4/c1-18-12-20-14-7-9-16(10-8-14)15(17)19-11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 |
InChI Key |
PLMKEGYOWLWBQX-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Chloromethyl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14006127.png)

![6-((4-Isopropylphenyl)thio)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14006151.png)
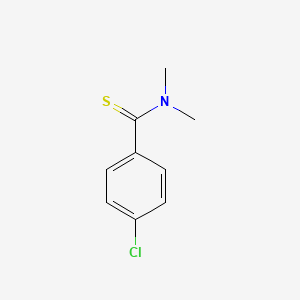

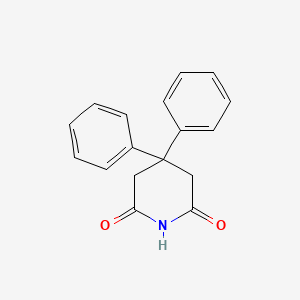
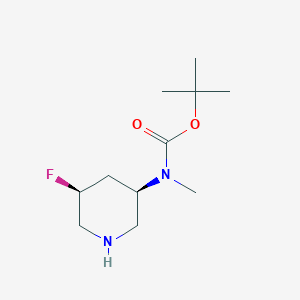
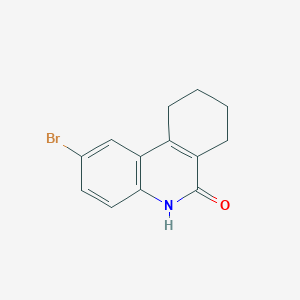
![4(3H)-Pyrimidinone,2-amino-6-[(3-chloro-4-methylphenyl)amino]-5-nitroso-](/img/structure/B14006186.png)


